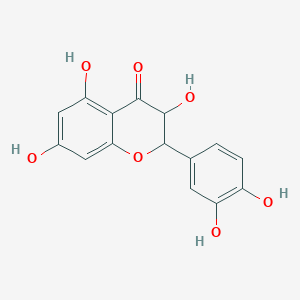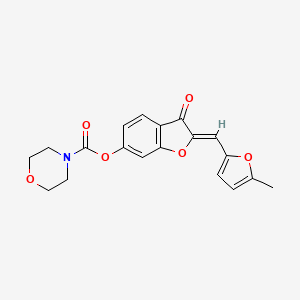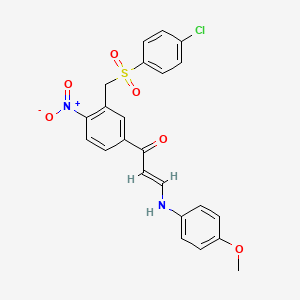
(+/-)-Taxifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .
Industrial Production Methods
Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
(+/-)-Taxifolin has a wide range of scientific research applications:
Mécanisme D'action
(+/-)-Taxifolin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle . It also normalizes oxidative indices and down-regulates pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha . Additionally, dihydroquercetin activates the phosphoinositide 3-kinase/protein kinase B pathway to reduce oxidative stress and endoplasmic reticulum stress-induced apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A related flavonoid that can be reduced to form dihydroquercetin.
Eriodictyol: Another flavonoid with similar antioxidant properties.
Luteolin: A flavonoid known for its anti-inflammatory and antioxidant activities.
Uniqueness of (+/-)-Taxifolin
This compound is unique due to its enhanced biological activities compared to quercetin, resulting from the addition of hydrogen atoms during the reduction process . It also exhibits a broader range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
This compound’s potent antioxidant properties and its ability to form inclusion complexes with cyclodextrins to improve solubility further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)


![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid](/img/structure/B2748204.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

![Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B2748211.png)
![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
